molecular formula C24H27NO2 B1385497 N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline CAS No. 1040693-70-6

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline

Cat. No. B1385497
CAS RN: 1040693-70-6
M. Wt: 361.5 g/mol
InChI Key: VLIGLNHMRCCAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is a chemical compound with the molecular formula C24H27NO2 and a molecular weight of 361.48 . It is a specialty product for proteomics research .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 361.48 . The molecular formula is C24H27NO2 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Aniline Derivatives in Industry and Research

Aniline and its derivatives, including compounds like N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline, have a rich history of industrial and research applications. Aniline itself has been a cornerstone in dye production for over 90 years, with applications ranging from textiles (cotton, wool, rayon) to products like leather, fur, varnish, paint, and paper. Beyond dyes, aniline plays a crucial role in the manufacturing of rubber, seed disinfectants, plastics, explosives, and various pharmaceuticals. The derivatives of aniline, like the one mentioned, may share similar or derivative industrial applications, highlighting their significance in multiple sectors Skeen, 1948.

Environmental Fate and Treatment

The fate and treatment of compounds related to this compound, such as alkylphenols and their derivatives, are of significant environmental interest. Alkylphenol ethoxylates, for instance, are prevalent in industrial and domestic products, leading to concerns about their degradation products which may disrupt endocrine functions in wildlife and humans. Understanding the environmental fate and the effective partitioning of these compounds into different environmental compartments is essential for assessing their impact and guiding the treatment and remediation efforts in wastewater and natural environments Ying, Williams, & Kookana, 2002.

Remediation Technologies

Efficient remediation technologies are critical for treating wastewater containing aniline and its derivatives. Advanced Oxidation Processes (AOPs) have been recognized as cost-effective and efficient technologies for eliminating these contaminants from wastewater. The importance of developing and optimizing such technologies stems from the detrimental effects these chemicals can have on public health and the environment Chaturvedi & Katoch, 2020.

Mechanism of Action

The mechanism of action for N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is not specified in the search results. It’s mentioned that it’s used for proteomics research , but the exact biological or chemical processes it’s involved in are not detailed.

Safety and Hazards

The safety and hazards associated with N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline are not specified in the search results. It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGLNHMRCCAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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